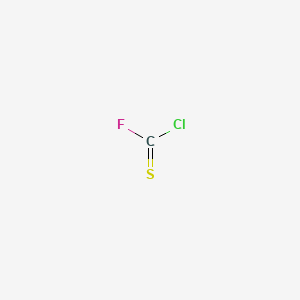
Carbonothioic chloride fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonothioic chloride fluoride is a chemical compound with the molecular formula CClFS. It consists of one carbon atom, one sulfur atom, one chlorine atom, and one fluorine atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonothioic chloride fluoride typically involves the reaction of carbon disulfide (CS2) with chlorine (Cl2) and fluorine (F2) gases under controlled conditions. The reaction is carried out in a sealed reactor at elevated temperatures to ensure complete conversion of the reactants to the desired product. The general reaction can be represented as follows:
CS2+Cl2+F2→CClFS+S2F2
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The process is carefully monitored to maintain optimal reaction conditions and ensure the purity of the final product .
化学反应分析
Types of Reactions
Carbonothioic chloride fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl fluoride (COF2) and sulfur dioxide (SO2).
Reduction: Reduction reactions can convert this compound to carbonothioic fluoride (CF2S).
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and ozone (O3) under high-temperature conditions.
Reduction: Reducing agents such as hydrogen gas (H2) or metal hydrides (e.g., lithium aluminum hydride) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed
Oxidation: Carbonyl fluoride (COF2) and sulfur dioxide (SO2).
Reduction: Carbonothioic fluoride (CF2S).
Substitution: Various halogenated derivatives depending on the substituent used
科学研究应用
Carbonothioic chloride fluoride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
作用机制
The mechanism of action of carbonothioic chloride fluoride involves its ability to interact with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is primarily due to the presence of highly electronegative fluorine and chlorine atoms, which enhance the compound’s electrophilic nature .
相似化合物的比较
Similar Compounds
Carbonothioic fluoride (CF2S): Similar in structure but lacks the chlorine atom.
Carbonothioic chloride (CClS): Similar in structure but lacks the fluorine atom.
Carbonyl fluoride (COF2): Contains a carbonyl group instead of a thiocarbonyl group.
Uniqueness
Carbonothioic chloride fluoride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
属性
CAS 编号 |
1495-18-7 |
|---|---|
分子式 |
CClFS |
分子量 |
98.53 g/mol |
IUPAC 名称 |
chloromethanethioyl fluoride |
InChI |
InChI=1S/CClFS/c2-1(3)4 |
InChI 键 |
FBFTTXYJHNXDDZ-UHFFFAOYSA-N |
规范 SMILES |
C(=S)(F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B14762099.png)
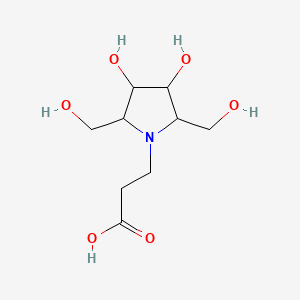
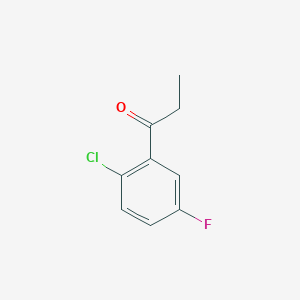
![N-(2-Amino-2,3,3a,7a-tetrahydrobenzo[d]thiazol-6-yl)propanamide](/img/structure/B14762117.png)
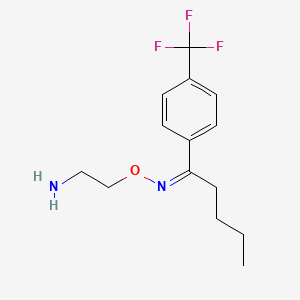
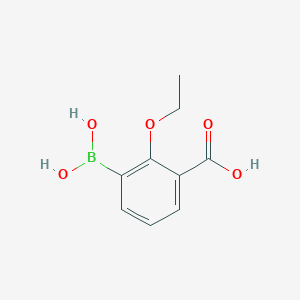

![7H-Benzo[e][1]benzothieno[3,2-b]indole](/img/structure/B14762148.png)
![3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid](/img/structure/B14762155.png)

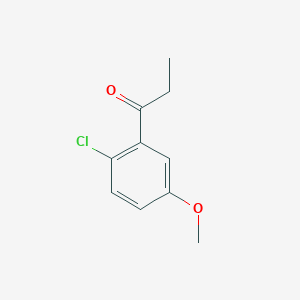
![disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl] phosphate](/img/structure/B14762181.png)
![3-[6-(Acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,4-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B14762183.png)
![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid](/img/structure/B14762186.png)
